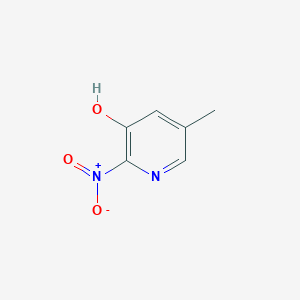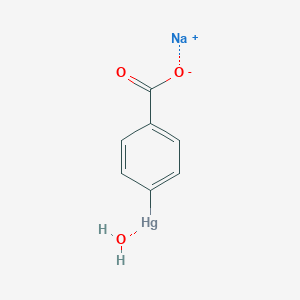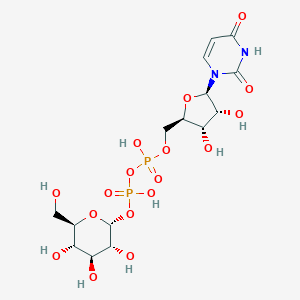
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide, also known as DHIN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of research. DHIN has been extensively studied for its pharmacological properties and is known to possess antioxidant, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Effets Biochimiques Et Physiologiques
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several potential future directions for research. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to fully understand the mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide and its potential interactions with other compounds.
Méthodes De Synthèse
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide can be synthesized by the reaction of isonicotinohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide in its pure form.
Applications De Recherche Scientifique
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of research. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
3477-69-8 |
|---|---|
Nom du produit |
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide |
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19)/b15-8+ |
Clé InChI |
ILFLWNSIAAMVPY-CSKARUKUSA-N |
SMILES isomérique |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1=CC(=CNNC(=O)C2=CC=NC=C2)C(=CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)




![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)







